molecular formula C10H20O B1358328 2-Cyclohexyl-2-methylpropan-1-ol CAS No. 62435-08-9

2-Cyclohexyl-2-methylpropan-1-ol

Cat. No.: B1358328
CAS No.: 62435-08-9
M. Wt: 156.26 g/mol
InChI Key: HLVYTWAZPRTCMW-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-methylpropan-1-ol is an organic compound with the molecular formula C({10})H({20})O. It is a secondary alcohol characterized by a cyclohexyl group attached to the second carbon of a 2-methylpropan-1-ol backbone. This compound is known for its unique structural properties, which contribute to its various applications in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropan-1-ol can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of cyclohexylmagnesium bromide with 2-methylpropanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

    Hydroboration-Oxidation: Another method involves the hydroboration of 2-cyclohexyl-2-methylpropene followed by oxidation. This process uses borane (BH(_3)) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H(_2)O(_2)) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-cyclohexyl-2-methylpropanal or further to 2-cyclohexyl-2-methylpropanoic acid. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form 2-cyclohexyl-2-methylpropane using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl(_2)).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Cyclohexyl-2-methylpropanal, 2-cyclohexyl-2-methylpropanoic acid.

    Reduction: 2-Cyclohexyl-2-methylpropane.

    Substitution: 2-Cyclohexyl-2-methylpropyl chloride.

Scientific Research Applications

2-Cyclohexyl-2-methylpropan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: The compound is used in the manufacture of fragrances, flavors, and as a solvent in chemical processes.

Mechanism of Action

The mechanism by which 2-cyclohexyl-2-methylpropan-1-ol exerts its effects involves its interaction with various molecular targets:

    Enzymatic Reactions: It can act as a substrate for alcohol dehydrogenases, leading to its oxidation to aldehydes or acids.

    Solvent Properties: Its ability to dissolve a wide range of organic compounds makes it useful in industrial applications.

Comparison with Similar Compounds

    2-Cyclohexyl-2-methylpropanal: An oxidation product of 2-cyclohexyl-2-methylpropan-1-ol.

    2-Cyclohexyl-2-methylpropanoic acid: Another oxidation product.

    2-Cyclohexyl-2-methylpropane: A reduction product.

Uniqueness: this compound is unique due to its secondary alcohol structure combined with a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.

Properties

IUPAC Name

2-cyclohexyl-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVYTWAZPRTCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596140
Record name 2-Cyclohexyl-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62435-08-9
Record name 2-Cyclohexyl-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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